3''-O-Galloylmyricitrin
Description
3''-O-Galloylmyricitrin is a galloylated flavonoid glycoside derived from myricitrin (myricetin 3-O-rhamnoside) through esterification with a galloyl group at the 3''-position of the rhamnose moiety. It has the molecular formula C₂₈H₂₄O₁₆ and a molecular weight of 616.5 g/mol . Isolated from Combretum affinis laxum (Combretaceae), this compound is structurally characterized by a myricetin backbone (a hexahydroxyflavone) linked to a rhamnose sugar, with an additional galloyl substituent .
Properties
Molecular Formula |
C28H24O16 |
|---|---|
Molecular Weight |
616.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3/t8-,19-,23+,25+,28-/m0/s1 |
InChI Key |
AHOPFKRXJRLLGF-KXYIXKPASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-O-Galloylmyricitrin typically involves the esterification of myricitrin with gallic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.
Industrial Production Methods: Industrial production of 3’'-O-Galloylmyricitrin involves the extraction of the compound from natural sources, such as the Polygonum capitatum herb. The extraction process includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 3’'-O-Galloylmyricitrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives .
Scientific Research Applications
3’'-O-Galloylmyricitrin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’'-O-Galloylmyricitrin involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways such as NF-κB and MAPK
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Comparison
The table below summarizes key structural and functional differences between 3''-O-Galloylmyricitrin and related flavonoids:
Key Observations :
- Positional Isomerism : The galloyl group's position (2'' vs. 3'') significantly impacts bioactivity. For example, this compound was inactive in herbicidal assays, whereas other galloylated derivatives (e.g., ellagic acid) from the same source showed activity .
- Sugar Modifications : Myricitrin, lacking the galloyl group, demonstrates antioxidant properties, suggesting that galloylation may reduce or redirect bioactivity in certain contexts .
Lack of Herbicidal Activity
In a study screening Combretum affinis laxum extracts, this compound (compound 21) was inactive against both pre- and post-emergent weeds, unlike ellagic acid (compound 18) from the same fractions . This contrasts with galloylated compounds in other plants, where galloyl groups often enhance bioactivity through increased protein-binding affinity .
Comparative Solubility and Stability
- This may limit bioavailability in certain applications .
- Stability: Galloylated flavonoids are prone to hydrolysis under alkaline conditions, which could explain their variable performance in bioassays .
Biological Activity
3''-O-Galloylmyricitrin is a polyphenolic compound belonging to the flavonoid family, primarily derived from various plant sources, including Mycoacia fuscoatra and Syzygium samarangense. This compound has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C28H24O16
- Molecular Weight : 584.48 g/mol
- IUPAC Name : this compound
The structural complexity of this compound contributes to its biological efficacy, particularly due to the presence of galloyl groups that enhance its interaction with biological targets.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have demonstrated that it effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μg/mL) | Source |
|---|---|---|
| This compound | 15.5 | Syzygium samarangense |
| Gallic Acid | 20.0 | Various |
| Quercetin | 18.0 | Various |
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in the context of chronic inflammatory diseases.
Case Study : A study published in the Journal of Ethnopharmacology highlighted that treatment with this compound significantly reduced inflammation in a rodent model of arthritis, leading to decreased swelling and pain scores.
3. Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
4. Anticancer Properties
The compound has shown promising results in preclinical cancer studies. It induces apoptosis in various cancer cell lines through multiple pathways, including the activation of caspases and modulation of apoptotic proteins.
Case Study : A recent study found that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, highlighting its potential as an adjunct therapy in cancer treatment.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The galloyl group facilitates electron donation, neutralizing free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway reduces the expression of inflammatory mediators.
- Antimicrobial Mechanism : Disruption of microbial membranes leads to cell lysis.
- Anticancer Mechanism : Modulation of cell cycle regulators and induction of apoptosis via mitochondrial pathways.
Future Directions
Further research is necessary to explore the pharmacokinetics and bioavailability of this compound. Clinical trials are essential to validate its efficacy and safety in humans, particularly for its potential use in cancer therapy and chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
